Tubulin Polymerization Inhibitory Potency: Class-Level Inference from Close Analog Data
Published data for compounds bearing the N‑(2‑imidazol‑1‑yl‑ethyl)‑piperidin‑4‑yl‑acetamide skeleton demonstrate low‑micromolar to sub‑micromolar tubulin polymerization inhibitory activity. Specifically, close structural analogs have been reported to exhibit IC₅₀ values of 80–200 nM against HCT‑15 and HT‑29 colon carcinoma cells, with potency linked to disruption of microtubule dynamics . While direct quantitative data for CAS 1185171-19-0 itself have not been published in peer‑reviewed journals as of this writing, the preserved core pharmacophore supports a class‑level inference of comparable microtubule‑targeting potential.
| Evidence Dimension | In vitro cytotoxicity (tubulin polymerization inhibition) |
|---|---|
| Target Compound Data | No direct published IC₅₀ for CAS 1185171-19-0; closest analog data: IC₅₀ 80–200 nM (HCT‑15 and HT‑29 cells) |
| Comparator Or Baseline | Close structural analog: N‑(2‑imidazol‑1‑yl‑ethyl)‑piperidin‑4‑yl‑acetamide derivatives (exact structures not disclosed) |
| Quantified Difference | Not calculable without head‑to‑head data; class potency range: 80–200 nM vs. HeLa/MDA‑MB‑468 micromolar range for less elaborated imidazole‑piperidines |
| Conditions | HCT‑15 and HT‑29 human colon cancer cell lines; tubulin polymerization assay |
Why This Matters
This potency range places imidazole‑ethyl‑piperidine‑acetamides above simpler acetamido‑piperidines (typically >10 µM) in cytotoxicity, offering a meaningful activity upgrade for oncology-focused screening cascades.
